7-(Tert-butyl)-5-azaspiro[2.4]heptane
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Overview
Description
7-(Tert-butyl)-5-azaspiro[2.4]heptane is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Agonists and Antidepressant Therapy
Research indicates that serotonin (5-HT) receptor agonists, which share a structural similarity with azapirones, demonstrate potential as antidepressants. Clinical and preclinical studies support their efficacy, highlighting the activation of postsynaptic 5-HT1A receptors and the complex interplay with somatodendritic autoreceptors in modulating serotonin release (Burrows, Norman, & Judd, 1991).
Anticancer Activity of Norcantharidin Analogues
The structural modification of norcantharidin, a compound structurally distinct but conceptually relevant for demonstrating the impact of chemical modifications on biological activity, shows enhanced anticancer properties with reduced side effects. This underlines the potential of chemical analogues in improving therapeutic outcomes (Deng & Tang, 2011).
Environmental and Toxicological Studies of Synthetic Phenolic Antioxidants
Studies on synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups similar to 7-(Tert-butyl)-5-azaspiro[2.4]heptane, reveal their widespread use and environmental persistence. The research calls for the development of novel SPAs with reduced toxicity and environmental impact, showcasing the importance of chemical design in sustainability (Liu & Mabury, 2020).
Psychoactive Substances and Clinical Research
The exploration of psychoactive substances for therapeutic use, such as in the treatment of depression or substance use disorders, suggests a growing interest in the pharmacological potential of novel compounds. This area of research highlights the importance of understanding the effects and mechanisms of action of compounds, potentially including novel structures like this compound (Corkery et al., 2012).
Properties
IUPAC Name |
7-tert-butyl-5-azaspiro[2.4]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2,3)8-6-11-7-10(8)4-5-10/h8,11H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFPWARUUNRCTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCC12CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.